molecular formula C183H307N49O53 B612296 Astressin 2B CAS No. 681260-70-8

Astressin 2B

Cat. No.: B612296
CAS No.: 681260-70-8
M. Wt: 4042 g/mol
InChI Key: IVIBPRHVUKMKSX-XJYAKNQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF 2). It is a peptidic compound with a complex structure, including modifications such as N-terminal acetylation and lactam bridges. This compound is primarily used in scientific research to study the role of CRF 2 receptors in various physiological and pathological processes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Astressin 2B is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized for storage and use .

Chemical Reactions Analysis

Types of Reactions

Astressin 2B primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

Major Products

The major product of these reactions is the fully synthesized and cyclized peptide, this compound, with a high degree of purity achieved through HPLC .

Scientific Research Applications

Comparison with Similar Compounds

Astressin 2B is unique in its high selectivity for the CRF 2 receptor compared to other CRF receptor antagonists. Similar compounds include:

Astressin 2B’s specificity for the CRF 2 receptor makes it particularly valuable for research focused on this receptor subtype, distinguishing it from other CRF receptor antagonists .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIBPRHVUKMKSX-XJYAKNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H307N49O53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-70-8
Record name Astressin-2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the primary target of Astressin 2B?

A1: this compound is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound interact with CRF2?

A2: this compound binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.

Q3: What are the downstream effects of CRF2 antagonism by this compound?

A3: The downstream effects are diverse and context-dependent, but often involve modulation of:

  • Gastrointestinal function: this compound can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].
  • Stress and anxiety: this compound has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].
  • Pain perception: Studies suggest a role for this compound in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].
  • Cellular processes: this compound can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].

Q5: Is spectroscopic data available for this compound?

A5: While specific spectroscopic data is not provided in the papers, this compound, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].

Q6: Are there formulation strategies to enhance this compound's stability, solubility, or bioavailability?

A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like this compound can include:

    Q7: What in vitro models have been used to study this compound's effects?

    A7: Researchers have employed various in vitro models, including:

    • Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of this compound on cell proliferation, cytokine release, and other cellular processes.
    • Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of this compound on neuronal activity, smooth muscle contractility, and other physiological functions.
    • Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of this compound on intestinal barrier function.

    Q8: What animal models have been used to investigate this compound's effects?

    A8: Researchers have used a range of animal models, including:

    • Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].
    • Porcine models: Studies using piglets have investigated the role of this compound in stress-induced intestinal dysfunction [].

    Q9: Have any clinical trials been conducted with this compound?

    A9: The provided research papers do not mention any completed clinical trials involving this compound.

    Q10: What is the safety profile of this compound?

    A10: The research papers primarily focus on the mechanistic aspects of this compound and do not provide detailed information on its safety profile in humans.

    Q11: What are the potential therapeutic applications of this compound?

    A11: While further research is needed, potential applications based on preclinical findings may include:

    • Gastrointestinal disorders: Targeting CRF2 with this compound may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].
    • Stress-related disorders: Given the role of CRF2 in stress responses, this compound might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].
    • Pain management: Modulating CRF2 activity with this compound could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.